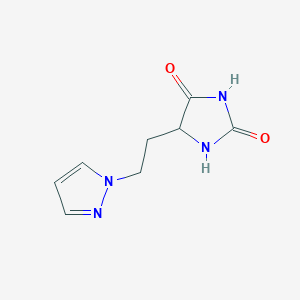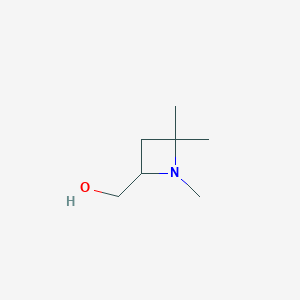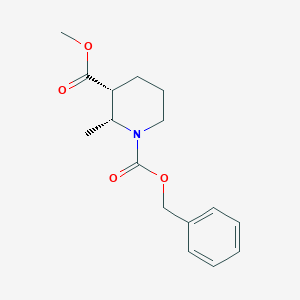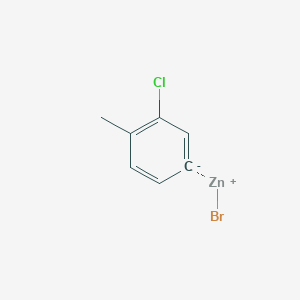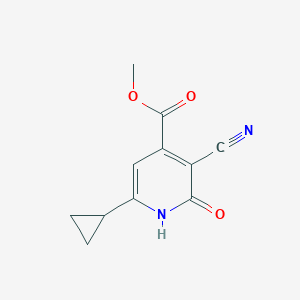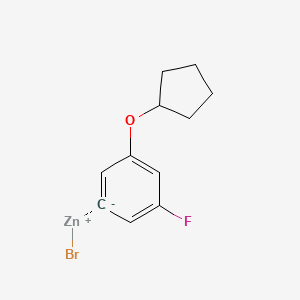
3-Cyclopentyloxy-5-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-Cyclopentyloxy-5-fluorobromobenzene+Zn→3-Cyclopentyloxy-5-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drug candidates by enabling the formation of diverse molecular structures.
Mecanismo De Acción
The mechanism by which 3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the coordination of the zinc atom with the target molecule, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylzinc Bromide: Another organozinc compound used in similar types of reactions.
3,5-Difluorophenylzinc Bromide: A related compound with two fluorine atoms, offering different reactivity and selectivity.
Uniqueness
3-CYCLOPENTYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for synthesizing specific organic molecules that may not be easily accessible using other organozinc compounds.
Propiedades
Fórmula molecular |
C11H12BrFOZn |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclopentyloxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10;;/h4,7-8,10H,1-2,5-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UUFPOQLYDMUUPS-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)OC2=CC(=C[C-]=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


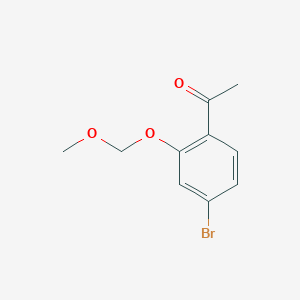
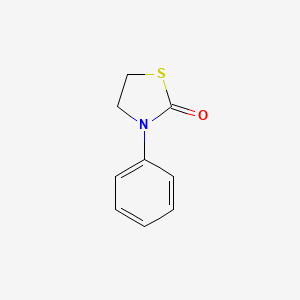

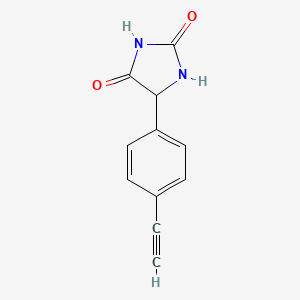
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
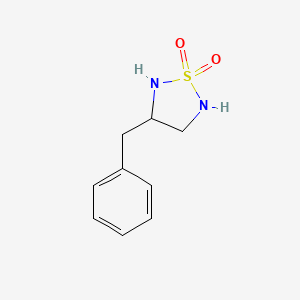
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
